TRPA1 Antagonist Activity: Saturated Tetrahydroindazole vs. Aromatic Indazole Scaffold Comparison
The target compound, bearing a saturated 4,5,6,7-tetrahydroindazole core, is structurally distinguished from the well-characterized Pfizer aromatic indazole TRPA1 antagonists (e.g., compound 22, IC₅₀ = 20 nM vs. human TRPA1 in manual patch clamp; compound 33, IC₅₀ = 686 nM in FLIPR) [1]. The saturated tetrahydroindazole scaffold introduces increased molecular flexibility (reduced aromatic planarity) and elevated sp³ carbon fraction (Fsp³), which in related tetrahydroindazole series (ITK, DHODH) correlated with improved solubility and reduced promiscuity compared to their fully aromatic indazole counterparts [2]. In the DHODH tetrahydroindazole series, saturation of the indazole ring shifted logD₇.₄ by −0.5 to −1.0 units while maintaining or improving enzymatic potency (e.g., compound 22h, hDHODH IC₅₀ = 12 nM) [3]. Direct head-to-head TRPA1 data for the specific target compound vs. aromatic indazole analogs are not publicly available; the quantitative differentiation presented here is based on class-level physicochemical inference supported by cross-chemotype SAR [1][3].
| Evidence Dimension | Human TRPA1 antagonist potency (class-level scaffold comparison) |
|---|---|
| Target Compound Data | Human TRPA1 IC₅₀ = 184 nM (FLIPR assay, HEK293 cells, cinnamaldehyde-induced Ca²⁺ influx) for the structurally related tetrahydroindazole-cinnamamide hybrid CHEMBL4066447 [4] |
| Comparator Or Baseline | Pfizer compound 22 (aromatic indazole): hTRPA1 IC₅₀ = 20 nM (manual patch clamp); Pfizer compound 33 (aromatic indazole): hTRPA1 IC₅₀ = 686 nM (FLIPR) [1] |
| Quantified Difference | The tetrahydroindazole-cinnamamide hybrid (IC₅₀ = 184 nM) exhibits intermediate TRPA1 potency between the most potent aromatic indazole (compound 22, IC₅₀ = 20 nM) and the weaker aryl-indazole (compound 33, IC₅₀ = 686 nM). The saturated scaffold may offer a differentiated balance of potency vs. physicochemical properties. |
| Conditions | Human TRPA1 expressed in HEK293 cells; FLIPR Ca²⁺ imaging assay with cinnamaldehyde as agonist; preincubation 20 min [1][4] |
Why This Matters
The saturated tetrahydroindazole core provides a structurally distinct starting point for TRPA1 antagonist optimization, potentially addressing the poor aqueous solubility (1.6–4.8 μg/mL) and high lipophilicity (cLogP 4.6–5.3) that limited the aromatic indazole series [1].
- [1] Pryde DC, Marron BE, West CW, et al. Discovery of a Series of Indazole TRPA1 Antagonists. ACS Med Chem Lett. 2017;8(6):666-671. View Source
- [2] Burch JD, Lau K, Barker JJ, et al. Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. J Med Chem. 2014;57(12):5714-5727. View Source
- [3] Popova G, Söderberg T, Sköld C, et al. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. J Med Chem. 2020;63(8):3915-3934. View Source
- [4] TargetMine Data Warehouse. IC₅₀ = 184 nM for CHEMBL4066447: Inhibition of human TRPA1 expressed in HEK293 cells (FLIPR assay). ChEMBL-sourced activity record. View Source
